molecular formula C9H13Cl3N2 B13473475 (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride

(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride

Cat. No.: B13473475
M. Wt: 255.6 g/mol
InChI Key: KLJBKDUQSIKYAJ-UHFFFAOYSA-N
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Description

(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride is a chemical compound with a unique structure that includes a chloro-substituted indene ring and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride typically involves the reaction of 5-chloro-2,3-dihydro-1H-indene with hydrazine in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete reaction and formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The chloro group can be reduced to form the corresponding indene derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include azo compounds, reduced indene derivatives, and substituted indene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the chloro-substituted indene ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine: Similar structure but without the dihydrochloride salt.

    (5-chloro-2,3-dihydro-1H-inden-1-yl)amine: Contains an amine group instead of a hydrazine moiety.

    (5-chloro-2,3-dihydro-1H-inden-1-yl)thiol: Contains a thiol group instead of a hydrazine moiety.

Uniqueness

(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine dihydrochloride is unique due to its combination of a chloro-substituted indene ring and a hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13Cl3N2

Molecular Weight

255.6 g/mol

IUPAC Name

(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine;dihydrochloride

InChI

InChI=1S/C9H11ClN2.2ClH/c10-7-2-3-8-6(5-7)1-4-9(8)12-11;;/h2-3,5,9,12H,1,4,11H2;2*1H

InChI Key

KLJBKDUQSIKYAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1NN)C=CC(=C2)Cl.Cl.Cl

Origin of Product

United States

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